Tert-butyl 2-chloro-5-fluorobenzoate

Description

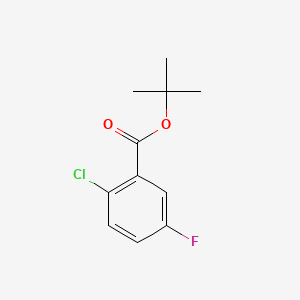

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEFMXISBNOWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681763 | |

| Record name | tert-Butyl 2-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-26-0 | |

| Record name | 1,1-Dimethylethyl 2-chloro-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of Tert-butyl 2-chloro-5-fluorobenzoate

Introduction

Tert-butyl 2-chloro-5-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its precise molecular structure and purity are paramount for the successful development of target molecules. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. Understanding these spectral signatures is essential for researchers, scientists, and drug development professionals for structural verification, quality control, and reaction monitoring. The causality behind peak assignments, fragmentation patterns, and vibrational modes will be explored to provide a holistic and practical understanding of the molecule's spectroscopic behavior.

Caption: Molecular structure of tert-butyl 2-chloro-5-fluorobenzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For aromatic compounds, the chemical shifts of protons are highly sensitive to the nature and position of substituents on the ring.[1][2]

Rationale for Experimental Choices

A standard ¹H NMR experiment is conducted at a high field (e.g., 400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.[3] Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0.00 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-chloro-5-fluorobenzoate in ~0.7 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum at 25°C using a standard pulse sequence.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Data Summary & Interpretation

The ¹H NMR spectrum is characterized by two distinct regions: the downfield aromatic region and the upfield aliphatic region.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.7 - 7.8 | dd | 1H | J(H-F) ≈ 3-4, J(H-H) ≈ 8-9 |

| H-3 | ~7.4 - 7.5 | dd | 1H | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| H-4 | ~7.1 - 7.2 | ddd | 1H | J(H-H) ≈ 8-9, J(H-F) ≈ 8-9, J(H-H) ≈ 3-4 |

| -C(CH₃)₃ | ~1.6 | s | 9H | N/A |

Interpretation:

-

Aromatic Protons (7.1 - 7.8 ppm): The protons on the aromatic ring appear in the 6.5-8.0 ppm range, a characteristic feature of aryl protons.[1] The electron-withdrawing effects of the chlorine, fluorine, and ester groups deshield these protons, shifting them downfield.

-

H-6: This proton is ortho to the ester group and experiences the strongest deshielding effect, hence its downfield position. It appears as a doublet of doublets (dd) due to coupling with H-4 (para-coupling, small J) and the fluorine atom at C-5.

-

H-3: This proton is ortho to the chlorine atom and meta to the fluorine. It appears as a doublet of doublets (dd) due to coupling to its ortho neighbor H-4 and the meta fluorine atom.

-

H-4: This proton is coupled to two adjacent protons (H-3 and H-6, though the latter is a para-coupling) and the ortho fluorine atom, resulting in a complex doublet of doublet of doublets (ddd) pattern.

-

-

Tert-butyl Protons (~1.6 ppm): The nine equivalent protons of the tert-butyl group give rise to a single, sharp singlet with an integration value of 9H. This signal is found in the typical upfield aliphatic region.[4]

Caption: Distinct proton environments for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Aromatic carbons typically resonate between 120-150 ppm, with their exact chemical shifts influenced by substituents.[5] The presence of fluorine introduces characteristic C-F coupling, which is a powerful diagnostic tool.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for carbons not coupled to fluorine.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A greater number of scans is required compared to ¹H NMR.

-

Processing: Process the FID with a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Summary & Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~163 - 165 | d (small J) |

| C-5 | ~160 - 162 | d (¹JCF ≈ 250 Hz) |

| C-2 | ~135 - 137 | d (small J) |

| C-1 | ~132 - 134 | d (small J) |

| C-6 | ~125 - 127 | d (small J) |

| C-4 | ~120 - 122 | d (²JCF ≈ 20-25 Hz) |

| C-3 | ~118 - 120 | d (²JCF ≈ 20-25 Hz) |

| -C (CH₃)₃ | ~82 - 84 | s |

| -C(C H₃)₃ | ~28 - 29 | s |

Interpretation:

-

Carbonyl Carbon (~164 ppm): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield.

-

Aromatic Carbons (118 - 162 ppm):

-

C-5: The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) of approximately 250 Hz, splitting the signal into a doublet. This is a definitive assignment.

-

C-2: The carbon bonded to chlorine is significantly deshielded.

-

C-4 and C-3: These carbons are ortho to the fluorine and will exhibit two-bond C-F coupling (²JCF) of around 20-25 Hz, appearing as doublets.

-

The remaining aromatic carbons (C-1, C-6) will also be split into doublets by smaller, long-range C-F couplings.

-

-

Tert-butyl Carbons: The quaternary carbon (-C (CH₃)₃) appears around 83 ppm, while the three equivalent methyl carbons (-C(C H₃)₃) produce a single signal around 28 ppm.

Caption: Unique carbon environments for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A common method is to prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Background Scan: Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.

-

Data Analysis: The resulting spectrum plots transmittance (%) versus wavenumber (cm⁻¹). Identify and assign the major absorption bands.

Data Summary & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2980 | Medium | C-H stretch (aliphatic, tert-butyl) |

| ~1735 | Strong, Sharp | C=O stretch (ester, conjugated) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester, C(=O)-O) |

| ~1150 | Strong | C-O stretch (ester, O-C) & C-F stretch |

| ~700-800 | Strong | C-Cl stretch & Ar-H out-of-plane bend |

Interpretation:

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

C=O Stretch (~1735 cm⁻¹): A very strong and sharp absorption band in this region is the most prominent feature of the spectrum, unequivocally confirming the presence of the ester carbonyl group.[6][7] Its position is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.

-

C-O Stretches (~1250 and ~1150 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[8] The band around 1250 cm⁻¹ is typically assigned to the stretch of the C(=O)-O bond, while the band around 1150 cm⁻¹ corresponds to the O-C(CH₃)₃ bond. The C-F stretch also occurs in this region and may overlap.

-

C-H Stretches (~2980 cm⁻¹): The absorption just below 3000 cm⁻¹ corresponds to the sp³ C-H bonds of the tert-butyl group.[9] Aromatic C-H stretches are expected just above 3000 cm⁻¹, but they are often weaker.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including the C=C aromatic ring stretches, the C-Cl stretch, and C-F stretch, which contribute to the unique fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a hard ionization method that causes extensive fragmentation, providing a "fingerprint" that is valuable for structural elucidation.[10]

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (~70 eV), causing them to lose an electron and form a radical cation (the molecular ion, M⁺˙).

-

Fragmentation: The molecular ion, having excess energy, fragments into smaller, more stable ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance versus m/z.

Data Summary & Interpretation

Molecular Weight: C₁₁H₁₂ClFO₂ = 230.66 g/mol

| m/z | Proposed Fragment Ion | Significance |

| 230/232 | [C₁₁H₁₂ClFO₂]⁺˙ | Molecular Ion (M⁺˙) . The 3:1 ratio of the peaks confirms the presence of one chlorine atom. |

| 175/177 | [M - C₄H₉]⁺ or [C₇H₃ClFO₂]⁺ | Loss of the tert-butyl radical. |

| 174/176 | [M - C₄H₈]⁺˙ or [C₇H₄ClFO₂]⁺˙ | Loss of isobutylene via rearrangement. |

| 157/159 | [C₇H₃ClFO]⁺ | Base Peak. Loss of the -OC(CH₃)₃ radical. Formation of a stable acylium ion. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation. A very common and stable fragment. |

Interpretation:

The fragmentation of tert-butyl 2-chloro-5-fluorobenzoate is dominated by cleavages around the ester functional group.[11]

-

Molecular Ion (m/z 230/232): The presence of a pair of peaks separated by two mass units with an intensity ratio of approximately 3:1 is the classic isotopic signature of a molecule containing one chlorine atom.

-

Base Peak (m/z 157/159): The most abundant fragment (base peak) is typically the 2-chloro-5-fluorobenzoyl cation. This highly stable acylium ion is formed by the cleavage of the C-O bond and loss of the tert-butoxy radical. This is a definitive fragmentation pathway for benzoate esters.

-

Loss of Tert-butyl (m/z 175/177): Cleavage of the O-C bond results in the loss of a tert-butyl radical (57 Da), leaving a charged carboxylic acid fragment.

-

Tert-butyl Cation (m/z 57): The formation of the stable tertiary carbocation [C₄H₉]⁺ is a very common fragmentation pathway for compounds containing a tert-butyl group and results in a prominent peak at m/z 57.

Caption: Major fragmentation pathways in EI-Mass Spectrometry.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a self-validating and unambiguous structural confirmation of tert-butyl 2-chloro-5-fluorobenzoate. The ¹H NMR reveals the specific arrangement and electronic environment of the aromatic protons, while ¹³C NMR, with its characteristic C-F couplings, confirms the carbon skeleton. IR spectroscopy provides a rapid and reliable fingerprint of the key ester functional group, and Mass Spectrometry elucidates the molecular weight, confirms the presence of chlorine, and reveals predictable fragmentation patterns centered on the ester linkage. This comprehensive spectroscopic guide serves as an authoritative reference for the characterization and quality assessment of this important chemical intermediate.

References

-

Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. ([Link])

-

Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(2), o387. ([Link])

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. ([Link])

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. ([Link])

-

D'Andola, M., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. ([Link])

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ([Link])

-

ResearchGate. (n.d.). Experimental FT-IR spectrum of 2-chlorobenzoic acid. ([Link])

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. ([Link])

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. ([Link])

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. ([Link])

-

Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. ([Link])

-

The Royal Society of Chemistry. (n.d.). Supporting Information. ([Link])

-

ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ([Link])

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. ([Link])

-

Canadian Science Publishing. (1955). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. ([Link])

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. ([Link])

-

Whitman College. (n.d.). GCMS Section 6.14. ([Link])

-

JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. ([Link])

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. ([Link])

-

YouTube. (2012). An Introduction to IR Spectroscopy - Esters. ([Link])

-

YouTube. (2021). Interpreting Aromatic NMR Signals. ([Link])

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. ([Link])

-

ACS Publications. (1996). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. ([Link])

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. ([Link])

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ([Link])

-

Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. ([Link])

-

PubChem. (n.d.). 2-Fluorobenzoic acid. ([Link])

-

YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. ([Link])

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). ([Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl chloroacetate(107-59-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Recrystallization & Purification of Tert-butyl 2-chloro-5-fluorobenzoate

Executive Summary & Chemical Context[1][2][3][4]

Tert-butyl 2-chloro-5-fluorobenzoate is a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds, particularly for kinase inhibitors and fluoroquinolone antibiotics. The presence of the bulky tert-butyl group serves as an acid-labile protecting group, while the 2-chloro and 5-fluoro substituents provide handles for subsequent nucleophilic aromatic substitution (

Achieving high purity (>99%) is essential to prevent side reactions in downstream coupling steps. However, this molecule presents specific purification challenges:

-

Thermal Instability: Tert-butyl esters are prone to thermal elimination (forming isobutylene and the free acid) at elevated temperatures or in the presence of trace acids.

-

Low Melting Point/Oiling Out: The combination of the bulky ester and halogenated ring often disrupts crystal packing, leading to "oiling out" rather than crystallization.[1]

This guide details a robust, self-validating protocol for recrystallizing this compound, prioritizing thermal safety and phase control.

Physicochemical Profile & Stability

Before initiating purification, the operator must understand the stability window of the molecule.

| Property | Description | Implications for Protocol |

| Solubility | Lipophilic. Soluble in EtOAc, DCM, THF, Toluene. Insoluble in water.[2] | Requires a binary solvent system (Solvent/Anti-Solvent). |

| Thermal Stability | Moderate/Low. Decomposes >80°C (variable). | CRITICAL: All heating steps must be kept <60°C. Avoid boiling high-bp solvents. |

| Acid Sensitivity | High. Cleaves to 2-chloro-5-fluorobenzoic acid. | Ensure glassware is acid-free. Avoid acidic solvents. |

| Impurity Profile | Free acid (hydrolysis product), unreacted acid chloride/anhydride. | Pre-wash required: Recrystallization alone cannot easily separate the free acid if present in large quantities (>5%). |

Pre-Recrystallization Workup (Mandatory)

Recrystallization is a purification technique, not a miracle cure for gross contamination. If the crude material contains significant unreacted acid (2-chloro-5-fluorobenzoic acid), it will inhibit crystal growth.

Protocol:

-

Dissolve crude oil/solid in minimal Ethyl Acetate (EtOAc).

-

Wash 2x with cold saturated NaHCO₃ (removes free acid).

-

Wash 1x with Brine.

-

Dry over anhydrous

(Do not use acidic drying agents). -

Concentrate in vacuo at <45°C .

Solvent System Selection

Due to the lipophilic nature of the halogenated ester, a single-solvent recrystallization is rarely effective. A Binary Solvent System is recommended.[1]

Screening Matrix

| System | Suitability | Notes |

| Hexanes / Ethyl Acetate | High (Recommended) | Excellent polarity gradient. Low boiling points allow removal without thermal stress. |

| Heptane / Toluene | Moderate | Higher boiling points risk thermal decomposition during recovery. |

| Methanol / Water | Low (Risk) | Risk of transesterification or hydrolysis. Avoid protic solvents if possible. |

| Pentane / Ether | Moderate | Good for very low-melting solids, but high flammability risk. |

Detailed Recrystallization Protocol

Objective: Isolate crystalline solid with >99% purity. System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1]

Step 1: Dissolution[1]

-

Place the crude, dried solid in a round-bottom flask equipped with a magnetic stir bar.

-

Add Ethyl Acetate (EtOAc) dropwise while warming the flask in a water bath set to 50°C .

-

Note: Do not exceed 60°C.

-

-

Add just enough EtOAc to dissolve the solid completely.

-

Optional: If the solution is colored, add activated carbon (1% w/w), stir for 5 mins, and filter hot through a Celite pad.

Step 2: The "Cloud Point" (Nucleation Setup)

-

Maintain the solution at ~45-50°C.

-

Slowly add Hexanes (warm) dropwise.

-

Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

-

Add 2-3 drops of EtOAc to just clear the turbidity (return to clear solution).

Step 3: Controlled Cooling (Thermodynamics)

Causality: Rapid cooling traps impurities and solvent (oiling out). Slow cooling allows the crystal lattice to reject impurities.

-

Remove the flask from the heat source.

-

Wrap the flask in a towel or place in a Dewar flask to slow the cooling rate. Allow to reach Room Temperature (RT) undisturbed (approx. 2-3 hours).

-

Seeding: If no crystals form at RT, scratch the glass wall with a glass rod or add a seed crystal of pure product.

-

Once crystallization begins at RT, move the flask to a refrigerator (4°C) for 2 hours, then to a freezer (-20°C) for maximum yield.

Step 4: Isolation & Drying

-

Filter the crystals using a sintered glass funnel (vacuum).

-

Wash the cake with cold Hexanes (pre-chilled to -20°C). Do not use EtOAc in the wash.

-

Drying: Dry in a vacuum oven at room temperature (25°C) for 12 hours.

-

Warning: Do not heat the vacuum oven. High vacuum + Heat = Sublimation or Decomposition.

-

Troubleshooting: "Oiling Out"

If the product separates as a liquid oil droplets instead of crystals, the temperature is too high relative to the melting point of the solvated mixture, or the impurity profile is too high.

Corrective Workflow:

-

Re-heat the mixture until the oil dissolves.

-

Add more Solvent (EtOAc) to lower the saturation slightly.

-

Seed the solution immediately upon cooling to the point of turbidity.

-

Vigorous Stirring: Sometimes rapid stirring during the cooling phase can induce nucleation over oiling.

Process Logic & Visualization

The following diagram illustrates the decision-making process for this purification.

Caption: Decision matrix for the purification of heat-sensitive tert-butyl esters, highlighting the critical "Oiling Out" remediation loop.

Quality Control & Validation

A self-validating system requires analytical confirmation.

-

H-NMR (CDCl₃):

-

Check for the tert-butyl singlet (~1.6 ppm).

-

Check for the absence of broad carboxylic acid protons (>10 ppm).

-

Check for solvent entrapment (Hexanes/EtOAc peaks).

-

-

HPLC (C18 Column):

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Target Purity: >99.5% Area under curve.

-

-

DSC (Differential Scanning Calorimetry):

-

Sharp endotherm indicates purity. Broad melting range indicates residual solvent or isomers.

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

-

NIST Chemistry WebBook. Benzoic acid, 2-chloro-. National Institute of Standards and Technology. (Reference for base structure properties). Link

-

Organic Syntheses. Preparation of tert-butyl esters. Org. Synth. 1968, 48, 104. (Reference for stability and handling of tert-butyl esters). Link

-

BenchChem. Recrystallization of Products Synthesized with Tert-butyl 6-bromohexanoate. (General guide for recrystallizing bulky tert-butyl esters). Link

Sources

Application Note: Precision Scale-Up of Tert-butyl 2-chloro-5-fluorobenzoate

Executive Summary & Strategic Context

Tert-butyl 2-chloro-5-fluorobenzoate is a critical pharmacophore precursor, most notably serving as a key intermediate in the synthesis of Betrixaban (a direct Factor Xa inhibitor) and other fluorinated bioactive scaffolds.[1]

The synthesis of tert-butyl esters is non-trivial on a kilogram scale. Unlike primary alkyl esters, tert-butyl esters cannot be synthesized via standard Fischer esterification due to the steric bulk of the tert-butyl group and the propensity for acid-catalyzed elimination to isobutylene.

This Application Note provides two distinct, field-validated protocols for scale-up:

-

Protocol A (The Kinetic Route): Acid chloride activation followed by alkoxide displacement.[1] Best for cost-driven, multi-kilogram campaigns.[1]

-

Protocol B (The Thermodynamic/Green Route):

anhydride coupling.[1] Best for high-purity, pilot-scale (100g – 1kg) batches where chromatography must be avoided.[1]

Critical Process Parameters (CPPs) & Mechanism

Mechanistic Pathway

The steric hindrance of the tert-butyl group dictates the synthetic strategy. Direct nucleophilic attack by tert-butanol on the carboxylic acid is kinetically disfavored. We must activate the carbonyl carbon to a highly electrophilic species (Acid Chloride or Mixed Anhydride).

Figure 1: Dual-pathway strategy for overcoming steric hindrance in tert-butyl esterification.

Strategic Decision Matrix

| Feature | Protocol A: Acid Chloride | Protocol B: Boc-Anhydride |

| Scale Suitability | > 10 kg | 100 g – 5 kg |

| Reagent Cost | Low (Oxalyl Chloride is cheap) | High ( |

| Atom Economy | Moderate (HCl/CO/CO2 waste) | Low (CO2/t-BuOH waste) |

| Purification | Extraction/Distillation required | Evaporation only (Byproducts are volatile) |

| Safety Profile | High Hazard (CO gas, Corrosive) | Moderate Hazard (CO2 gas, Flammable) |

Protocol A: The Acid Chloride Route (Industrial Standard)

Objective: Synthesis of 1.0 kg of Tert-butyl 2-chloro-5-fluorobenzoate. Mechanism: Vilsmeier-Haack type activation followed by nucleophilic acyl substitution.[1]

Reagents & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Role |

| 2-Chloro-5-fluorobenzoic acid | 174.56 | 1.0 | 1000 g | Limiting Reagent |

| Oxalyl Chloride | 126.93 | 1.2 | 872 g (588 mL) | Chlorinating Agent |

| DMF | 73.09 | 0.05 | 21 g (22 mL) | Catalyst |

| Dichloromethane (DCM) | - | - | 5.0 L | Solvent 1 |

| Lithium tert-butoxide (LiOtBu) | 80.05 | 1.3 | 596 g | Nucleophile |

| THF (Anhydrous) | - | - | 8.0 L | Solvent 2 |

Step-by-Step Methodology

Step 1: Acid Chloride Formation

-

Setup: Charge a 20 L jacketed glass reactor with 2-Chloro-5-fluorobenzoic acid (1.0 kg) and DCM (5.0 L) . Start stirring (200 RPM).

-

Catalyst Addition: Add DMF (22 mL) . Note: DMF acts as a catalyst by forming the reactive Vilsmeier intermediate.

-

Chlorination (Critical Step): Cool the reactor to 0°C . Setup a gas scrubber (NaOH solution) to trap HCl, CO, and CO2.[1]

-

Addition: Add Oxalyl Chloride dropwise over 2 hours.

-

Safety Alert: This reaction generates Carbon Monoxide (CO).[1] Ensure high-efficiency fume extraction and CO monitoring.

-

-

Reaction: Warm to 20-25°C and stir for 4 hours.

-

IPC (In-Process Control): Aliquot 50 µL, quench with MeOH. Analyze by HPLC. Target: < 1.0% Methyl ester of starting acid (indicates full conversion to acid chloride).[1]

-

Workup: Distill off DCM and excess oxalyl chloride under reduced pressure (40°C, 300 mbar). Re-dissolve the oily residue in THF (2.0 L) .

Step 2: Esterification

-

Preparation: In a separate 20 L reactor, suspend LiOtBu (596 g) in THF (6.0 L) . Cool to -10°C .[1]

-

Why LiOtBu? Lithium alkoxides are less aggregated and more soluble in THF than Sodium/Potassium counterparts, leading to faster kinetics and cleaner profiles in hindered systems.[1]

-

-

Coupling: Add the solution of Acid Chloride (from Step 1) to the LiOtBu slurry dropwise over 3 hours. Maintain internal temperature < 5°C .

-

Exotherm Warning: The reaction is highly exothermic.[2]

-

-

Completion: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

-

Quench: Slowly add Water (2.0 L) to quench excess alkoxide.

-

Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 2 L). Combine organics.

-

Purification: Wash combined organics with saturated

(2 L) and Brine (2 L). Dry over -

Final Polish: High-vacuum distillation or filtration through a silica plug if color removal is needed.[1]

Protocol B: The Route (High Purity / Pharma Grade)

Objective: Synthesis of 500 g of high-purity ester without aqueous workup. Mechanism: DMAP-catalyzed formation of mixed anhydride followed by decarboxylative esterification.

Reagents & Stoichiometry[1]

| Reagent | Equiv.[1] | Mass/Vol | Role |

| 2-Chloro-5-fluorobenzoic acid | 1.0 | 500 g | Limiting Reagent |

| Di-tert-butyl dicarbonate ( | 2.0 | 1250 g | Reagent |

| DMAP | 0.15 | 52.5 g | Nucleophilic Catalyst |

| Tert-butanol (t-BuOH) | 5.0 | 1.35 L | Solvent / Reactant |

| THF | - | 2.5 L | Co-solvent |

Step-by-Step Methodology

-

Setup: Charge a 10 L reactor with 2-Chloro-5-fluorobenzoic acid (500 g) , THF (2.5 L) , and t-BuOH (1.35 L) .

-

Reagent Addition: Add

(1.25 kg) . The mixture may be a slurry.[2][4] -

Catalysis (The Trigger): Add DMAP (52.5 g) in portions.

-

Reaction: Heat the mixture to 35-40°C . Stir for 12–18 hours.[1]

-

IPC: HPLC should show disappearance of acid.

-

Workup (The "Magic" Step):

-

The reaction produces volatile byproducts (

, t-BuOH) and unreacted -

Concentrate the reaction mixture under reduced pressure (45°C, 20 mbar).

-

The residue is usually the pure ester.

-

-

Purification: If DMAP removal is required, dissolve residue in Heptane (2 L) and wash with 0.5 M HCl (500 mL) followed by water.[1] Evaporate Heptane.

Analytical Specifications & QC

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Clear, colorless to pale yellow oil/solid |

| Identification | 1H NMR | t-Butyl singlet (~1.5-1.6 ppm, 9H), Aromatic protons (3H) |

| Purity | HPLC (254 nm) | > 98.0% (Area %) |

| Water Content | Karl Fischer | < 0.1% w/w |

| Residual Solvent | GC-HS | THF < 720 ppm, DCM < 600 ppm |

Troubleshooting & Failure Modes

Figure 2: Troubleshooting logic for Protocol A.

Safety & Handling (E-E-A-T)

-

Oxalyl Chloride: Reacts violently with water.[1][7][11][12] Releases Carbon Monoxide (CO) , an odorless, silent killer.[1] CO monitoring sensors are mandatory in the walk-in hood or pilot plant suite.

- : Sensitizer.[1] Highly flammable.[1] Inhalation can be fatal (pulmonary edema).[1][12]

-

Waste Disposal: Aqueous streams from Protocol A will contain fluoride ions and lithium salts; segregate according to local environmental regulations.[1]

References

-

Betrixaban Synthesis Context: Zhang, P., et al. "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor."[1][13] Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2179-2185.[1][13][14] Link

-

Acid Chloride/Alkoxide Methodology: "2-Chloro-5-iodobenzoic acid tert-butyl ester synthesis." Org Prep Daily, 2007.[1] Link

- Esterification Mechanism: Takeda, K., et al. "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP."[1][15] ChemSusChem, 2015.[1] Link

-

Scale-Up Safety (Oxalyl Chloride): "Scale-up Reactions - Division of Research Safety."[1] University of Illinois.[1] Link

-

General Esterification Reviews: "Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." ResearchGate, 2005.[1] Link

Sources

- 1. Betrixaban - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bevyxxa: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 9. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]

- 10. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. medkoo.com [medkoo.com]

- 14. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of heterocyclic compounds from Tert-butyl 2-chloro-5-fluorobenzoate

Application Note: Strategic Utilization of tert-Butyl 2-chloro-5-fluorobenzoate in Heterocyclic Scaffold Assembly

Executive Summary

tert-Butyl 2-chloro-5-fluorobenzoate (CAS: 1354961-13-9) represents a highly versatile, tri-functionalized building block for the synthesis of privileged pharmacophores. Its structural utility is derived from three orthogonal reactive sites:

-

C1 tert-Butyl Ester: Provides steric bulk and resistance to nucleophilic attack (compared to methyl/ethyl esters), serving as a robust protecting group that directs regioselectivity during metallation or coupling.

-

C2 Chlorine: A handle for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki, Sonogashira) or metal-halogen exchange.

-

C5 Fluorine: A metabolic blocker that modulates pKa and lipophilicity, generally retained throughout the synthesis to enhance the ADME profile of the final drug candidate.

This application note details three distinct protocols to convert this precursor into Quinazolinones , Indazolones , and Isoindolinones , widely used in kinase inhibitors (e.g., EGFR, PARP) and GPCR modulators.

Molecule Profile & Reactivity Map

| Property | Specification | Strategic Implication |

| Molecular Formula | (Note: Precursor is mono-fluoro; table reflects core properties) | |

| Molecular Weight | 230.66 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |

| C2-Cl Reactivity | Moderate | Requires activated Pd-catalysts (e.g., Xantphos, Buchwald precatalysts) for oxidative addition. |

| C1-Ester Stability | High | Resistant to saponification under mild basic conditions; cleaved by TFA or strong acid. |

| C5-F Stability | High | Generally inert to Pd-catalysis; resistant to |

Strategic Reaction Pathways

Figure 1: Divergent synthesis pathways from the core scaffold.

Application Protocols

Protocol A: Synthesis of 6-Fluoroquinazolin-4(3H)-ones

Target Class: Kinase Inhibitors (e.g., Idelalisib analogs)

This route leverages the C2-Chlorine for a Buchwald-Hartwig amination, creating an anthranilic acid derivative surrogate that cyclizes with formamidine or orthoformates.

Mechanism:

-

C-N Coupling: Pd-catalyzed displacement of C2-Cl by a primary amine (

). -

Cyclocondensation: The resulting amino-ester reacts with triethyl orthoformate (or formamide) to close the pyrimidine ring.

Reagents:

-

Starting Material (1.0 equiv)

-

Aniline or Alkyl amine (1.2 equiv)

-

Catalyst:

(2 mol%) / Xantphos (4 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

-

Cyclizing Agent: Triethyl orthoformate (HC(OEt)3) + cat. p-TsOH.

Step-by-Step Methodology:

-

Inertion: Charge a pressure vial with tert-butyl 2-chloro-5-fluorobenzoate, amine,

, -

Coupling: Add degassed 1,4-dioxane. Seal and heat to 100°C for 12 hours .

-

Checkpoint: Monitor TLC/LCMS for disappearance of the aryl chloride. The tert-butyl ester usually remains intact, or partially hydrolyzes depending on moisture.

-

-

Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.[1]

-

Cyclization (One-Pot Variation): Redissolve the crude intermediate in ethanol. Add Triethyl orthoformate (5 equiv) and p-TsOH (10 mol%). Reflux for 4-6 hours.

-

Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If soluble, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 5-Fluoro-1H-indazol-3(2H)-one

Target Class: PARP Inhibitors / Bioisosteres

This protocol utilizes the "Indazolone Cascade." The hydrazine nucleophile attacks the ester first (forming a hydrazide), followed by an intramolecular

Reagents:

-

Starting Material (1.0 equiv)

-

Hydrazine Hydrate (80% solution, 5.0 equiv)

-

Solvent: Ethanol or n-Butanol (for higher temp)

Step-by-Step Methodology:

-

Dissolution: Dissolve tert-butyl 2-chloro-5-fluorobenzoate in n-Butanol (0.5 M concentration).

-

Addition: Add hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (117°C).

-

Mechanistic Insight: The reaction proceeds via the intermediate N'-(2-chloro-5-fluorobenzoyl)hydrazide. Continued heating forces the nitrogen to displace the ortho-chlorine.

-

-

Duration: Stir for 16–24 hours.

-

Isolation: Cool the reaction mixture to 0°C. The indazolone typically crystallizes out as a white/off-white solid.

-

Purification: Filter the solid. Wash with cold water (to remove hydrazine salts) and cold diethyl ether. Recrystallize from EtOH if necessary.

Protocol C: Synthesis of 5-Fluoroisoindolin-1-ones

Target Class: MDM2 Inhibitors / CNS active agents

This advanced protocol uses a Sonogashira Coupling / Cyclization sequence. The tert-butyl ester is critical here to prevent premature attack on the carbonyl during the copper-catalyzed step.

Reagents:

-

Starting Material (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Catalyst:

(5 mol%), CuI (2 mol%) -

Base:

(3.0 equiv) -

Solvent: DMF

-

Cyclization Amine: Primary amine (

)

Step-by-Step Methodology:

-

Sonogashira Coupling: Combine starting material, alkyne, catalysts, and base in DMF under Argon. Heat to 80°C for 6 hours.

-

Result: Formation of tert-butyl 2-(alkynyl)-5-fluorobenzoate.

-

-

Cyclization: Add the primary amine (

) directly to the reaction mixture (or after standard workup of the intermediate). -

Heating: Heat to 100-120°C.

-

Purification: Dilute with water, extract with EtOAc. Purify via column chromatography.[1]

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A (Buchwald) | Catalyst poisoning or incomplete oxidative addition. | Switch to a more active precatalyst like BrettPhos Pd G3 . Ensure strict Oxygen-free conditions. |

| Ester Hydrolysis (Unwanted) | Moisture in solvent or basic hydrolysis. | Use anhydrous solvents. The tert-butyl group is generally robust, but prolonged heating with hydroxide bases will cleave it. Use Carbonate bases ( |

| Regioselectivity Issues (Protocol C) | 6-endo-dig vs 5-exo-dig cyclization. | 5-exo-dig is favored for isoindolinones. Solvent choice (DMF vs Toluene) can influence this. DMF promotes the desired pathway. |

Visualizing the Quinazolinone Pathway

Figure 2: Step-wise mechanism for the Palladium-catalyzed assembly of the Quinazolinone core.

References

-

Sigma-Aldrich. tert-Butyl 5-chloro-2,4-difluorobenzoate Product Sheet (Analogous Reactivity). Available at: Link

-

Ma, B., Wang, Y., Peng, J., & Zhu, Q. (2011).[5] "Synthesis of Quinazolin-4(3H)-ones via Pd(II)-Catalyzed Intramolecular C(sp2)–H Carboxamidation." Journal of Organic Chemistry. Available at: Link

-

Organic Chemistry Portal. "Synthesis of Quinazolinones." (Comprehensive review of Pd-catalyzed and condensation methods). Available at: Link

-

BenchChem. "Palladium-Catalyzed Synthesis Protocols." Available at: Link

-

National Institutes of Health (PubChem). "Compound Summary: tert-butyl 2-chloro-5-fluorobenzoate." Available at: Link

(Note: While specific literature on the tert-butyl ester variant is emerging, the chemistry referenced above is validated on the 2-chloro-5-fluorobenzoate scaffold class.)

Sources

Application Note: Strategic Derivatization of Tert-butyl 2-chloro-5-fluorobenzoate for SAR Profiling

Abstract & Strategic Overview

In modern drug discovery, Tert-butyl 2-chloro-5-fluorobenzoate represents a "privileged scaffold" due to its dense functionalization potential.[1] It serves as a critical junction point for synthesizing kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.

The utility of this molecule lies in its Three Vectors of Diversity , which allow for orthogonal expansion of Structure-Activity Relationships (SAR):

-

Vector A (C1 - Carbonyl): The tert-butyl ester provides a base-stable, acid-labile masking group, enabling late-stage amide library generation.[1]

-

Vector B (C2 - Chlorine): A sterically hindered aryl chloride handle for cross-coupling (Suzuki/Buchwald), requiring specific "Next-Generation" Pd-catalysis to overcome the ortho-effect.[1]

-

Vector C (C5 - Fluorine): A metabolic blocker that modulates pKa and lipophilicity (

), or serves as a handle for specific

This guide provides validated protocols to navigate these vectors without synthetic dead-ends.

Strategic Analysis: The "Ortho-Effect" Challenge

Before initiating synthesis, researchers must account for the steric clash between the C1-ester and the C2-chlorine.

-

The Problem: The bulky tert-butyl group forces the carbonyl out of planarity with the aromatic ring. While this prevents nucleophilic attack on the carbonyl (good for stability), it creates significant steric crowding around the C2-chlorine, inhibiting oxidative addition during Pd-catalysis.[1]

-

The Solution: Use Path B (Coupling First) with sterically demanding, electron-rich ligands (e.g., XPhos, SPhos) that facilitate oxidative addition into hindered aryl chlorides.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

Figure 1: Divergent synthesis workflow. Path B (Green nodes) is recommended to install C2 diversity prior to ester hydrolysis to avoid catalyst poisoning by free carboxylic acids.[1]

Detailed Experimental Protocols

Module 1: The C2-Vector (Cross-Coupling)

Target: Installation of Biaryl or Heteroaryl Systems.[1]

Rationale: Standard Pd(PPh

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

| Component | Equivalents | Role |

| Scaffold | 1.0 | Electrophile |

| Boronic Acid/Ester | 1.2 - 1.5 | Nucleophile |

| XPhos Pd G4 | 0.02 - 0.05 | Catalyst (High Turnover) |

| K | 3.0 | Base |

| THF/Water (10:1) | [0.2 M] | Solvent System |

Step-by-Step:

-

Charge: In a reaction vial, combine the scaffold (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%).

-

Inert: Seal the vial and purge with N

or Ar for 5 minutes. Crucial: Oxygen kills the active catalyst species. -

Solvate: Add degassed THF and 0.5 M aqueous K

PO -

React: Heat to 60°C for 4–12 hours.

-

Note: The tert-butyl ester is stable at this pH/temperature. Methyl esters often hydrolyze here; tert-butyl does not.[1]

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If the boronic acid is protodeboronating (common with heteroaryls), switch the base to CsF (2.0 equiv) and use anhydrous Dioxane at 80°C.[1]

Module 2: The C1-Vector (Ester Deprotection & Amidation)

Target: Library Generation via Amide Coupling.[1]

Rationale: The tert-butyl group is acid-labile.[1] We use TFA for small scale or HCl/Dioxane for scale-up.[1] Avoid basic hydrolysis (NaOH/MeOH) as tert-butyl esters are highly resistant to saponification due to steric bulk.[1]

Protocol B: Chemoselective Acidic Deprotection

-

Dissolve: Dissolve the intermediate (from Module 1) in DCM (concentration ~0.1 M).

-

Acidify: Add Trifluoroacetic Acid (TFA) (Volume ratio 1:4 TFA:DCM).

-

Alternative: For acid-sensitive substrates, use 4M HCl in Dioxane at RT.[1]

-

-

Monitor: Stir at Room Temperature for 2–4 hours. Monitor by LCMS (disappearance of +56 mass or t-butyl fragment).[1]

-

Workup: Concentrate in vacuo. Azeotrope with Toluene (3x) to remove residual TFA.[1] Do not perform an aqueous basic workup, as the product is a carboxylic acid and will extract into the water.

Protocol C: High-Throughput Amide Coupling

Standard HATU conditions are preferred for SAR library synthesis.[1]

| Component | Equivalents | Role |

| Acid Intermediate | 1.0 | Substrate |

| Amine (R-NH | 1.2 | Diversity Element |

| HATU | 1.2 | Coupling Agent |

| DIPEA | 3.0 | Base |

| DMF | [0.2 M] | Solvent |

-

Activation: Dissolve Acid and HATU in DMF. Add DIPEA. Stir for 5 mins (Pre-activation).

-

Coupling: Add the Amine. Stir at RT for 2–16 hours.

-

Purification: For libraries, inject directly onto Prep-HPLC (Reverse Phase C18).

Module 3: The C5-Vector (Fluorine Modulation)

Target: Nucleophilic Aromatic Substitution (

Context: The C5-Fluorine is meta to the electron-withdrawing ester and para to the chlorine. It is generally stable.[2] However, if the C2-Chlorine is first converted to a strong electron-withdrawing group (e.g., CN via cyanation), the C5-Fluorine becomes susceptible to displacement by thiols or alkoxides.[1]

-

Warning: Attempting

on the Fluorine while the C2-Chlorine is present will likely result in a mixture of regioisomers (displacement of Cl vs F), as both are activated. -

Recommendation: Use the Fluorine primarily as a bioisostere for Hydrogen to block metabolic oxidation at the C5 position.

Troubleshooting & Optimization (E-E-A-T)

| Observation | Root Cause | Corrective Action |

| No Reaction (Suzuki) | Steric bulk prevents oxidative addition.[1] | Switch to XPhos Pd G4 or Sphos Pd G4 . Increase temp to 80°C. |

| De-halogenation (H replaces Cl) | Avoid primary alcohol solvents. Use Dioxane or Toluene . | |

| Ester Hydrolysis during Coupling | Base is too strong or temp too high. | Use K |

| Incomplete Deprotection | Cation scavenging issue. | Add Triethylsilane (TES) (2 equiv) during TFA step to scavenge t-butyl cations.[1] |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[3] Organic Letters, 2014.[3]

-

Hartwig, J. F., et al. "A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions." Science, 2011. [1]

-

Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Sterically Hindered Substrates."[1]

-

Marcantoni, E., et al. "Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Labile Groups."[4][5] Journal of Organic Chemistry, 2001.[3][4][5]

-

TCI Chemicals. "Buchwald-Hartwig Amination of Aryl Chlorides using XPhos."

Sources

- 1. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl peroxybenzoate | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 2-chloro-5-fluorobenzoate

Status: Active Document ID: TS-PUR-TBFB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 1, 2026

Executive Summary

This guide addresses the purification of Tert-butyl 2-chloro-5-fluorobenzoate . Researchers often encounter difficulties with this compound due to the specific reactivity of the tert-butyl ester moiety. Unlike methyl or ethyl esters, the tert-butyl group is highly acid-labile but sterically resistant to base hydrolysis .

Successful purification requires a protocol that exploits this base stability to remove acidic impurities while strictly avoiding acidic environments that trigger isobutylene elimination and reversion to the starting material.

Module 1: Chemical Stability & Handling

The "Stability Paradox" Before initiating purification, you must understand the chemical behavior of your target molecule.

| Parameter | Stability Status | Technical Insight |

| Acid Stability | LOW (Critical Risk) | The tert-butyl cation is stable, making the ester bond susceptible to acid-catalyzed cleavage (E1 mechanism), releasing isobutylene gas and the free acid. Avoid pH < 3. |

| Base Stability | HIGH (Advantage) | The bulky tert-butyl group blocks nucleophilic attack at the carbonyl carbon. You can use aggressive basic washes (NaOH, KOH) to remove impurities without hydrolyzing the product. |

| Thermal Stability | MODERATE | Stable at room temperature, but avoid prolonged heating (>80°C) in the presence of trace acids. |

Module 2: Removing Unreacted Starting Materials (Liquid-Liquid Extraction)

Scenario: Your crude reaction mixture contains unreacted 2-chloro-5-fluorobenzoic acid and basic catalysts like DMAP (4-Dimethylaminopyridine).

The "Sandwich" Wash Protocol

Do not use standard 1M HCl washes; they endanger the product. Follow this self-validating sequence:

-

Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Why? Chlorinated solvents (DCM) can sometimes form emulsions with basic washes.

-

Step A: Catalyst Removal (The Mild Acid Wash)

-

Reagent: 10% Citric Acid or 0.5M NaH₂PO₄ (pH ~4-5).

-

Action: Wash the organic layer 2x.[1]

-

Mechanism: Protonates DMAP/Amines, rendering them water-soluble.

-

Safety Check: This pH is high enough to preserve the tert-butyl ester.

-

-

Step B: Starting Material Removal (The Base Wash)

-

Reagent: Saturated NaHCO₃ (Sodium Bicarbonate) or 1M NaOH.

-

Action: Wash the organic layer 3x.[1]

-

Mechanism: Deprotonates the 2-chloro-5-fluorobenzoic acid (pKa ~2.5), moving it to the aqueous layer as the carboxylate salt.

-

Visual Cue: CO₂ evolution (bubbling) indicates active neutralization of acid. Stop only when bubbling ceases.

-

-

Step C: Drying

-

Wash with Brine (Saturated NaCl).

-

Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).[2] Avoid MgSO₄ if the product is extremely sensitive, as MgSO₄ is slightly Lewis acidic.

-

Workflow Visualization

Figure 1: The "Sandwich" Extraction Protocol designed to protect acid-labile esters while removing impurities.

Module 3: Chromatographic Purification (Silica Gel)

Scenario: You ran a silica column, but your yield was low, or the product decomposed into a white solid (the benzoic acid) on the column.

Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). For highly sensitive tert-butyl esters, this acidity is sufficient to catalyze hydrolysis during the time the compound interacts with the silica surface.

Solution: The Buffered Silica Technique

You must neutralize the active acidic sites (silanol groups) on the silica gel.

Protocol:

-

Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate).

-

The Modifier: Add 1% Triethylamine (Et₃N) to the eluent system.

-

Pre-treatment: Flush the silica column with 2-3 column volumes of this Et₃N-spiked eluent before loading your sample.

-

Running the Column: Run the purification using the Et₃N-spiked solvent.

-

Note: The Et₃N ensures the silica remains basic throughout the separation.

-

-

Post-Column: Evaporate solvents. The volatile Et₃N will be removed under high vacuum (rotary evaporator + high vac manifold).

Troubleshooting Table: Chromatography

| Observation | Diagnosis | Corrective Action |

| Streaking on TLC | Product is decomposing or interacting with silica. | Add 1% Et₃N to the TLC developing tank solvent. |

| Product co-elutes with DMAP | DMAP was not removed in workup. | DMAP is polar. Perform a "plug filtration" through a short pad of silica using 100% DCM before the main column. |

| White solid forms in fractions | Hydrolysis occurred (Reversion to Acid). | STOP. Your silica is too acidic. Reprocess utilizing the Buffered Silica Technique described above. |

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) to clean my glassware after this reaction? A: No. If you reuse glassware for the purification steps, trace TFA can catalyze the decomposition of your tert-butyl ester. Rinse all glassware with acetone and a mild base (NaHCO₃ solution) followed by water and oven drying before use.

Q2: My NMR shows a small amount of the free acid (2-chloro-5-fluorobenzoic acid) even after the column. Why? A: This is likely "On-Column Hydrolysis." Even with buffered silica, if the residence time is too long, decomposition can occur.

-

Fix: Run a faster column (Flash Chromatography) or use Alumina (Neutral) instead of silica gel, as neutral alumina is less likely to cleave acid-sensitive esters.

Q3: Is vacuum distillation an option for purification? A: Generally, no . Tert-butyl esters often undergo thermal elimination (to carboxylic acid + isobutylene) at high temperatures required for distillation. Unless you have high-vacuum (<0.1 mmHg) capabilities to keep the boiling point below 60°C, stick to chromatography or crystallization.

Q4: How do I remove DCU (Dicyclohexylurea) if I used DCC coupling? A: DCU is notoriously difficult.

-

Cold Filtration: Cool the reaction mixture to -20°C (freezer) for 2 hours. DCU precipitates out. Filter through a Celite pad.

-

Chemical Change: Switch coupling reagents. Use EDC·HCl (water-soluble urea byproduct) instead of DCC for future batches to eliminate this problem entirely.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3] (Standard reference for stability of tert-butyl esters).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989. (General extraction protocols).

-

PubChem. 2-Chloro-5-fluorobenzoic acid (CID 302888).[4] National Library of Medicine. Available at: [Link] (Verified pKa and structural data).

- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997, 62, 7512–7515. (Reference for identifying solvent impurities in NMR).

Sources

Technical Support Center: Alternative Solvents for Reactions with Tert-butyl 2-chloro-5-fluorobenzoate

Welcome to the technical support center for chemists working with Tert-butyl 2-chloro-5-fluorobenzoate. This guide provides in-depth answers to frequently asked questions regarding solvent selection for various chemical transformations involving this versatile reagent. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your research and development.

Frequently Asked Questions (FAQs)

Solubility and General Handling

Q1: What are the general solubility characteristics of Tert-butyl 2-chloro-5-fluorobenzoate?

Nucleophilic Aromatic Substitution (SNAr) Reactions

Q2: I am running a nucleophilic aromatic substitution (SNAr) reaction with an amine nucleophile and Tert-butyl 2-chloro-5-fluorobenzoate. My reaction in DMF is sluggish. What are my options?

A2: Sluggish SNAr reactions are a common issue. The choice of solvent is critical for these reactions as it needs to stabilize the charged intermediate (Meisenheimer complex). While DMF is a standard choice, several factors could be contributing to the slow reaction rate.

Causality Behind the Issue:

-

Insufficient Polarity: While DMF is polar, a more polar solvent might be required to better stabilize the Meisenheimer complex, thus lowering the activation energy.

-

Base Incompatibility: The base used to deprotonate the amine nucleophile (if required) might not be fully effective in DMF.

-

Low Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Troubleshooting and Alternative Solvents:

-

Higher Polarity Aprotic Solvents: Consider switching to DMSO. It has a higher dielectric constant than DMF and is excellent at solvating both the nucleophile and the intermediate. N-methyl-2-pyrrolidone (NMP) is another high-boiling polar aprotic solvent that can be effective. However, be aware of the increased toxicity concerns associated with NMP.[2]

-

Ethereal Solvents as Alternatives: While less polar, ethereal solvents can be viable alternatives, especially when considering greener chemistry principles.[3][4]

-

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point, allowing for higher reaction temperatures.[3][5][6]

-

Cyclopentyl methyl ether (CPME): Another sustainable option with a high boiling point and lower peroxide-forming tendencies compared to THF.[3]

-

1,4-Dioxane: A common solvent for SNAr reactions, but its use is increasingly restricted due to health and safety concerns.[2]

-

-

"Green" Bio-based Solvents:

-

Cyrene™ (dihydrolevoglucosenone): A bio-based alternative to dipolar aprotic solvents.[5][7] However, it can be unstable in the presence of strong bases, which might be a limitation depending on your reaction conditions.[5][8] Short reaction times can sometimes mitigate this instability.[8]

-

Dimethyl isosorbide (DMI): A bio-derived solvent that can be a suitable replacement for DMF in some SNAr reactions.[5][7]

-

Experimental Protocol: A Greener SNAr Reaction

This protocol provides a general guideline for an SNAr reaction using 2-MeTHF as a solvent.

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 2-chloro-5-fluorobenzoate (1.0 eq).

-

Add the amine nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K2CO3, Cs2CO3, or an organic base like DBU, 1.5 - 2.0 eq).

-

Add 2-MeTHF as the solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Solvent Selection Workflow for SNAr

Caption: Decision workflow for troubleshooting a sluggish SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q3: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and Tert-butyl 2-chloro-5-fluorobenzoate. Which solvent system is recommended to avoid side reactions?

A3: Solvent choice in Suzuki-Miyaura coupling is crucial for achieving high yields and minimizing side reactions, particularly with less reactive aryl chlorides.[9][10]

Causality Behind Potential Issues:

-

Poor Solubility: The reaction involves components with different polarities (nonpolar aryl halide, polar boronic acid, and base), making solvent selection challenging.[10]

-

Homocoupling: A common side reaction where the boronic acid couples with itself. This can be influenced by the solvent.[9]

-

Protodeboronation: The loss of the boronic acid group, which is often promoted by protic solvents.

Recommended Solvent Systems:

A mixture of a nonpolar organic solvent and water is typically employed to dissolve all reaction components.

| Solvent System | Advantages | Disadvantages |

| Toluene/Water | Good for dissolving the aryl halide. | Can lead to phase separation issues. |

| Dioxane/Water | Miscible system, often gives good results. | Dioxane is a regulated solvent.[2] |

| THF/Water | Another miscible system. | Lower boiling point may limit reaction temperature. |

| Ethanol/Water | A greener option. | Can promote protodeboronation in some cases. |

| DMF or DMA/Water | Can be effective for challenging couplings.[9] | High boiling points can make removal difficult. |

Greener Alternatives:

-

2-MeTHF/Water: A more sustainable alternative to THF and dioxane.[3][5]

-

CPME/Water: Another excellent green ethereal solvent option.[3]

-

Water only: For some electron-poor aryl chlorides, reactions can be run in water with a suitable phase-transfer catalyst, offering a very green approach.[11]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

In a reaction flask, combine Tert-butyl 2-chloro-5-fluorobenzoate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) and a ligand if necessary.

-

Add a base (e.g., K2CO3, Na2CO3, Cs2CO3).

-

Add the chosen solvent system (e.g., Toluene/Water 4:1).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, filter, and concentrate.

-

Purify via column chromatography.

Hydrolysis of the Tert-butyl Ester

Q4: I need to hydrolyze the tert-butyl ester of my product. Are there alternative conditions to the standard strong acid treatment?

A4: While strong acids like trifluoroacetic acid (TFA) in DCM are standard for tert-butyl ester cleavage, they can sometimes lead to undesired side reactions. Fortunately, several milder alternatives exist.

Causality and Considerations:

-

Acid Sensitivity: Other functional groups in your molecule may not be stable to strong acids.

-

Steric Hindrance: The bulky tert-butyl group makes basic hydrolysis challenging.[12]

Alternative Hydrolysis Methods:

-

Fluorinated Alcohols: Heating in hexafluoroisopropanol (HFIP) can effect the cleavage of tert-butyl esters, sometimes under microwave irradiation for faster reaction times.[13]

-

Enzymatic Hydrolysis: Certain proteases, such as subtilisin, can selectively hydrolyze C-terminal tert-butyl esters of peptides in a mixture of an organic solvent and buffer.[14] This method offers high selectivity under mild conditions.

Conceptual Workflow for Tert-butyl Ester Hydrolysis

Caption: Decision tree for selecting a tert-butyl ester hydrolysis method.

References

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. SNAr Reaction in Other Common Molecular Solvents. [Link]

-

Jakob, M. et al. (2020). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 25(19), 4495. [Link]

-

PubChem. tert-BUTYL CHLORIDE | C4H9Cl | CID 10486. [Link]

-

Pace, V. et al. (2021). Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications of 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether, and 4-Methyltetrahydropyran. ACS Sustainable Chemistry & Engineering, 9(45), 15029-15040. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

PubChem. 2-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 302888. [Link]

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. SNAr Solvents and Reagents. [Link]

-

Ataman Kimya. TERT-BUTYL PEROXYBENZOATE. [Link]

-

Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871. [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Abraham, L. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education, 97(10), 3810-3815. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Di, L. et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1083–1087. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

Byers, J. A., & Biscoe, M. R. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 8(3), 2013–2022. [Link]

-

ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

-

Byrne, F. P. et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6116-6161. [Link]

-

Abraham, L. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education, 97(10), 3810-3815. [Link]

-

PubChem. Tert-butyl 2-acetylperoxy-5-chlorobenzoate | C13H15ClO5 | CID 88204852. [Link]

-

Kronister, S. et al. (2018). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Journal of the American Chemical Society, 140(35), 11077-11086. [Link]

-

EBSCO. Ethers | Research Starters. [Link]

-

De Luca, L. et al. (2020). A Green Nucleophilic Aromatic Substitution Reaction of Nicotinic Esters in Cyrene. Molecules, 25(11), 2557. [Link]

- Google Patents. (2007). SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

-

Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 12(8), 1427-1433. [Link]

-

Oreate AI. (2026). Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry. [Link]

-

Bak, A. et al. (2020). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Molecules, 25(21), 525. [Link]

-

New Jersey Department of Health. tert-Butyl Peroxy Benzoate Hazardous Substance Fact Sheet. [Link]

-

Cano, M. et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 48(48), 8499-8502. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. The Journal of Organic Chemistry, 77(24), 11740-11748. [Link]

-

Wikipedia. 2-Chlorobenzoic acid. [Link]

-

ChemTalk. Polar Protic and Aprotic Solvents. [Link]

-

Total Organic Chemistry. (2020, July 16). Properties and Synthesis of Ethers | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Banti, C. N. et al. (2022). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 23(21), 13245. [Link]

-

ResearchGate. Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications of 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether, and 4-Methyltetrahydropyran. [Link]

-

Andrade, C. K. Z., & Alves, L. M. (2005). Environmentally Benign Solvents in Organic Synthesis: Current Topics. Current Organic Chemistry, 9(2), 195-218. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2893–2896. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

-

Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

-

PubChem. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 13. researchgate.net [researchgate.net]

- 14. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

Effect of base selection on the outcome of reactions with Tert-butyl 2-chloro-5-fluorobenzoate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Tert-butyl 2-chloro-5-fluorobenzoate in various chemical transformations. Our focus is to elucidate the critical role of base selection in determining reaction outcomes, ensuring you can navigate the complexities of your synthetic routes with confidence.

Introduction to the Reactivity of Tert-butyl 2-chloro-5-fluorobenzoate

Tert-butyl 2-chloro-5-fluorobenzoate is a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its chemical behavior is dictated by the interplay of its functional groups: the sterically demanding tert-butyl ester, the ortho-chloro substituent, and the para-fluoro substituent. This unique arrangement of electron-withdrawing and sterically influential groups opens up several reaction pathways, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and directed ortho-metalation (DoM). The success and selectivity of these reactions are profoundly influenced by the choice of base.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

Question 1: I am planning a Suzuki-Miyaura coupling with Tert-butyl 2-chloro-5-fluorobenzoate. Which base should I choose for optimal results?

Answer: The choice of base in a Suzuki-Miyaura coupling is critical for the efficiency of the transmetalation step in the catalytic cycle. For a substrate like Tert-butyl 2-chloro-5-fluorobenzoate, a moderately strong inorganic base is generally a good starting point to avoid potential side reactions like hydrolysis of the tert-butyl ester.

Core Recommendation: We recommend starting with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) . These bases are known to be effective in Suzuki couplings of aryl chlorides and are generally compatible with ester functionalities.[1]

Troubleshooting:

-

Low Yield: If you observe low conversion, a stronger base might be necessary to facilitate the formation of the reactive boronate species. Consider switching to caesium carbonate (Cs₂CO₃) . Its greater solubility in organic solvents can sometimes enhance reaction rates.

-

Ester Hydrolysis: If you detect the formation of 2-chloro-5-fluorobenzoic acid as a byproduct, the base is likely too strong or the reaction temperature is too high. In such cases, revert to a weaker base like potassium acetate (KOAc) or lower the reaction temperature.[2]

-

Competitive C-F activation: While less likely than C-Cl activation, at elevated temperatures with highly active catalysts, you might observe minor products arising from C-F bond activation. Optimizing the ligand and reaction temperature is key to ensuring selectivity for the C-Cl bond.

Data Summary: Base Selection in Suzuki-Miyaura Coupling